4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione
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Overview
Description
4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a phenylsulfonyl group, and a dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Sulfonylation: The fluorophenyl intermediate undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the phenylsulfonyl derivative.
Cyclization: The phenylsulfonyl derivative is then subjected to cyclization with a suitable thiophene precursor under acidic conditions to form the dihydrothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorophenyl and phenylsulfonyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione
- 4-[(4-Bromophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione
- 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione
Uniqueness
4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S2/c17-13-6-8-14(9-7-13)18(15-10-11-23(19,20)12-15)24(21,22)16-4-2-1-3-5-16/h1-11,15H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCNWSUXVWNDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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